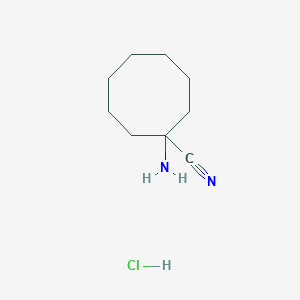

1-Aminocyclooctane-1-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclooctane-1-carbonitrile hydrochloride is an organic compound with the molecular formula C9H17ClN2 and a molecular weight of 188.7 . It appears as a powder and is typically stored at 4 °C .

Molecular Structure Analysis

The IUPAC name for this compound is 1-aminocyclooctane-1-carbonitrile hydrochloride . The InChI code is1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H . The SMILES representation is C1CCCC(CCC1)(C#N)N.Cl . Physical And Chemical Properties Analysis

1-Aminocyclooctane-1-carbonitrile hydrochloride is a powder . It has a molecular weight of 188.7 . The compound is typically stored at a temperature of 4 °C .Scientific Research Applications

Synthesis and Anticonvulsant Activity

Amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid were synthesized, which involved the conversion of corresponding carboxylic acid to carbonyl chloride. This was followed by reactions with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to yield amino amides and esters, isolated as hydrochlorides. These compounds exhibited anticonvulsant activity (Zh. S. Arustamyan et al., 2019).

Formation and Hydrolysis of Derivatives

The compound o-(2, 2-dicyanovinyl) aminoaniline was converted into 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile using hydrochloric acid. This compound was then hydrolyzed with various bases to yield diazepine, triazepine, or benzimidazole derivatives (Y. Okamoto & T. Ueda, 1975).

Nucleophilic Substitution Reactions

1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile underwent various nucleophilic substitution reactions, leading to the formation of various derivatives including chloro-acetylamino and aminoiminopyrimidine derivatives. These served as precursors for the synthesis of a range of fused heterocyclic compounds (A. El-Dean et al., 2010).

Cyclocondensation and Derivatives Synthesis

Cyclocondensation of alpha-aminonitriles and enones led to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles. These compounds have applications as starting materials for the preparation of polysubstituted pyrrolizidines and other derivatives (I. Bergner et al., 2009).

Reactivity and Chemical Transformations

The chemical reactivity of 6-methylchromone-3-carbonitrile was explored, leading to the formation of various heterocyclic systems upon reaction with different nucleophilic reagents. This revealed unique pathways and the synthesis of novel structures (M. Ibrahim & N. M. El-Gohary, 2016).

Synthesis of Heterocyclic Compounds

Michael addition was used to synthesize 2-Amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles. These compounds were further processed to yield new pentacyclic compounds, showcasing the versatility of these reactions in generating complex heterocyclic structures (L. Dammak et al., 2014).

properties

IUPAC Name |

1-aminocyclooctane-1-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-8-9(11)6-4-2-1-3-5-7-9;/h1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIBMHRKPNYEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclooctane-1-carbonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)

![N-(4-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2633654.png)

![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)